1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
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Overview
Description
1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a phenylpropanone moiety
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives, which this compound is a part of, have been found to exhibit various biological activities . For instance, they can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Benzothiazole derivatives have been found to exhibit antibacterial activity . They can inhibit various enzymes and proteins, disrupting the normal functioning of bacterial cells .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit various enzymes and proteins, disrupting the normal functioning of bacterial cells .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been found to act as dopamine and serotonin antagonists . This suggests that 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one may interact with dopamine and serotonin receptors in the brain.
Molecular Mechanism
Benzothiazole derivatives have been found to bind to the colchicine binding site of tubulin , suggesting that this compound may exert its effects at the molecular level through similar interactions.
Preparation Methods
The synthesis of 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the reaction of 2-aminothiophenol with chloroacetyl chloride under acidic conditions.
Piperazine Ring Formation: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable base.
Phenylpropanone Attachment: The final step involves the attachment of the phenylpropanone moiety through a nucleophilic substitution reaction, often using a phenylpropanone derivative and a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, showing activity against various bacterial strains.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic molecules
Comparison with Similar Compounds
Similar compounds to 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one include:
1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one: This compound has a methyl group instead of a chloro group, which may alter its biological activity and chemical reactivity.
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one: The presence of a fluoro group can significantly change the compound’s electronic properties and interactions with biological targets.
1-[4-(4-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one: The nitro group introduces additional reactivity, making this compound useful for studying redox reactions and enzyme inhibition
Properties
IUPAC Name |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c21-16-7-4-8-17-19(16)22-20(26-17)24-13-11-23(12-14-24)18(25)10-9-15-5-2-1-3-6-15/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUOTEVHKNAUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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